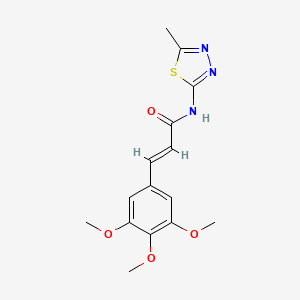

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Description

The compound (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide features a conjugated α,β-unsaturated amide (propenamide) backbone linked to a 5-methyl-1,3,4-thiadiazole moiety and a 3,4,5-trimethoxyphenyl group. The E-configuration of the double bond is critical for maintaining planarity, which enhances interactions with biological targets such as tubulin or kinases .

Properties

IUPAC Name |

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-9-17-18-15(23-9)16-13(19)6-5-10-7-11(20-2)14(22-4)12(8-10)21-3/h5-8H,1-4H3,(H,16,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQKEJXNLCMGKP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a derivative of the thiadiazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 306.39 g/mol

This compound features a thiadiazole ring which is associated with various biological activities due to its ability to interact with biological targets.

Anticancer Activity

-

Mechanisms of Action

The anticancer properties of thiadiazole derivatives have been attributed to several mechanisms: -

Case Studies

- A study evaluated the cytotoxic effects against various human cancer cell lines. The compound exhibited significant inhibition against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC values of 0.28 and 0.52 μg/mL, respectively .

- Another research highlighted that compounds similar to this derivative showed growth inhibition in HCT116 (human colon cancer) and H460 (lung cancer) cell lines with GI values ranging from 3.29 to 10 μg/mL .

| Cell Line | IC Value (μg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis induction |

| A549 | 0.52 | Cell cycle arrest |

| HCT116 | 3.29 | DNA synthesis inhibition |

| H460 | 10 | Targeting kinases |

Antimicrobial Activity

-

Antibacterial Properties

Thiadiazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria: -

Antifungal Properties

The compound also exhibited antifungal activity against strains such as Aspergillus niger and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .

Cytotoxic Properties

The cytotoxic effects of this compound were assessed using various human cell lines:

Comparison with Similar Compounds

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.